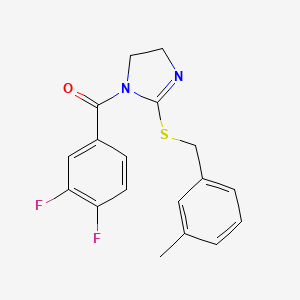

(3,4-Difluorphenyl)(2-((3-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H16F2N2OS and its molecular weight is 346.4. The purity is usually 95%.

BenchChem offers high-quality (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Fibrose-Aktivität

Die Pyrimidinderivate in dieser Verbindung haben vielversprechende anti-fibrotische Eigenschaften gezeigt. Forscher synthetisierten eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidinderivate und bewerteten ihre Auswirkungen auf immortalisierte Ratten-Hepatische Sternzellen (HSC-T6) . Unter diesen Verbindungen zeigten Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) die beste Anti-Fibrose-Aktivität mit IC50-Werten von 45,69 μM bzw. 45,81 μM. Diese Verbindungen hemmten effektiv die Kollagenexpression und den Hydroxyprolingehalt in vitro, was auf ihr Potenzial als neuartige Anti-Fibrose-Medikamente hindeutet.

Antibakterielle Eigenschaften

Pyrimidinderivate sind bekannt für ihre antimikrobielle Aktivität . Obwohl spezifische Daten über die antimikrobiellen Wirkungen dieser Verbindung nicht verfügbar sind, deutet ihr Pyrimidinanteil auf ein Potenzial zur Bekämpfung bakterieller und pilzlicher Infektionen hin.

Antitumor-Potenzial

Pyrimidinderivate wurden als Antitumormittel untersucht . Obwohl direkte Beweise für die Antitumoraktivität dieser Verbindung fehlen, rechtfertigen ihre strukturellen Merkmale weitere Untersuchungen in Krebsmodellen.

Weitere biologische Aktivitäten

Angesichts der vielfältigen pharmakologischen Aktivitäten, die mit Pyrimidin-haltigen Verbindungen verbunden sind, ist es wichtig, zusätzliche Bereiche zu erforschen. Dazu können entzündungshemmende Wirkungen, Kinasehemmung oder die Modulation anderer zellulärer Signalwege gehören.

Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in der Anti-Fibrose-Forschung ist, aber ihre breiteren Anwendungen verdienen weitere Erforschung. Forscher sollten ihre Auswirkungen in verschiedenen biologischen Kontexten untersuchen, um ihr volles Potenzial auszuschöpfen

Biologische Aktivität

The compound (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with potential pharmacological applications. Its unique structure combines a difluorophenyl moiety with an imidazole ring and a thioether group, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound's structure is characterized by:

- Difluorophenyl Group : Enhances lipophilicity and electronic properties.

- Imidazole Ring : Known for various pharmacological effects, including antimicrobial and antitumor activities.

- Thioether Moiety : Influences interactions with biological targets.

This combination suggests that the compound could exhibit significant biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Compounds containing imidazole rings have been associated with antimicrobial properties. The presence of the difluorophenyl group may further enhance these effects by improving binding affinity to microbial targets.

Antitumor Activity

Preliminary studies indicate that derivatives of imidazole compounds often show anticancer properties. The structural features of (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may contribute to its potential effectiveness against cancer cells.

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the compound influence its biological activity. The following table summarizes findings from related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imidazole Derivatives | Contains imidazole ring | Antimicrobial, antifungal |

| Thiazole Compounds | Similar sulfur-containing heterocycles | Anticancer activity |

| Benzothiazole Derivatives | Contains fused benzene and thiazole rings | Antiviral properties |

These comparisons highlight how structural variations can lead to different biological outcomes.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of similar compounds. For instance:

- Study on Imidazole Derivatives : A study demonstrated that certain imidazole derivatives exhibited significant antimicrobial activity against various pathogens. The modifications in the side chains were found to enhance their efficacy ( ).

- Antitumor Activity Evaluation : Another study investigated the anticancer properties of thiazole derivatives, revealing a strong correlation between structural modifications and increased cytotoxicity against cancer cell lines ( ).

- Pharmacokinetics and Toxicology : Research on related compounds indicated that structural alterations could improve metabolic stability and reduce toxicity, enhancing their potential as therapeutic agents ( ).

Interaction Studies

Understanding how (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone interacts with biological macromolecules is essential for optimizing its therapeutic effects. Techniques such as molecular docking and binding affinity assays can provide insights into its mechanism of action.

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2OS/c1-12-3-2-4-13(9-12)11-24-18-21-7-8-22(18)17(23)14-5-6-15(19)16(20)10-14/h2-6,9-10H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAXPEQEBSZQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.